molecular formula C9H18O2 B14010288 5-Ethyl-4-propyl-1,3-dioxane CAS No. 6309-45-1

5-Ethyl-4-propyl-1,3-dioxane

Cat. No.: B14010288
CAS No.: 6309-45-1
M. Wt: 158.24 g/mol
InChI Key: LDPAXRKRMWLREH-UHFFFAOYSA-N
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Description

5-Ethyl-4-propyl-1,3-dioxane is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl and propyl groups at the 5 and 4 positions, respectively, makes this compound unique in its structural configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-4-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and iodine can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of 1,3-dioxanes typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

5-Ethyl-4-propyl-1,3-dioxane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-propyl-1,3-dioxane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .

Comparison with Similar Compounds

Properties

CAS No.

6309-45-1

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

5-ethyl-4-propyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-3-5-9-8(4-2)6-10-7-11-9/h8-9H,3-7H2,1-2H3

InChI Key

LDPAXRKRMWLREH-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COCO1)CC

Origin of Product

United States

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